molecular formula C24H29NO4 B1245501 Septicine CAS No. 42922-10-1

Septicine

Cat. No.: B1245501
CAS No.: 42922-10-1
M. Wt: 395.5 g/mol
InChI Key: MXMHNOVMTJDCLE-GOSISDBHSA-N
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Description

Septicine is a phenanthroindolizidine alkaloid, a class of compounds known for their complex structures and significant biological activities. It is isolated from plants such as Tylophora indica and has been studied for its potential therapeutic applications, particularly in the field of oncology due to its anti-proliferative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing septicine involves the cycloaddition reaction of 1-pyrroline 1-oxide with 2,3-bis(3,4-dimethoxyphenyl)butadiene. This reaction proceeds regioselectively to give two stereoisomeric isoxazolidine derivatives, one of which can be converted into this compound through a series of three-step reactions .

Another method involves the photochemically-driven in situ oxidation of quinoxalinone followed by [2+2] cycloaddition with methacrylonitrile to yield azetidine, which is then transformed into this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Septicine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to yield different oxidation products.

    Reduction: It can also undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenanthroindolizidine derivatives, while substitution reactions can introduce various functional groups into the this compound molecule.

Scientific Research Applications

Mechanism of Action

Septicine exerts its effects primarily through the inhibition of specific kinases and other molecular targets involved in cell proliferation. It has been reported to downregulate cyclin-A2 protein, leading to cell cycle arrest at the G1 phase . This mechanism is crucial for its anti-cancer activity, as it prevents the uncontrolled growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Septicine is structurally related to other phenanthroindolizidine alkaloids such as tylophorine, tylophorinine, and tylophrinidine . These compounds share a similar core structure but differ in their functional groups and specific biological activities.

Uniqueness

What sets this compound apart from its analogs is its unique combination of structural features and biological activities. While tylophorine and its derivatives are also known for their anti-cancer properties, this compound’s specific mechanism of action and its potential for synthetic modification make it a particularly interesting compound for further research and development.

Properties

IUPAC Name

(8aR)-6,7-bis(3,4-dimethoxyphenyl)-1,2,3,5,8,8a-hexahydroindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-26-21-9-7-16(12-23(21)28-3)19-14-18-6-5-11-25(18)15-20(19)17-8-10-22(27-2)24(13-17)29-4/h7-10,12-13,18H,5-6,11,14-15H2,1-4H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMHNOVMTJDCLE-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(CN3CCCC3C2)C4=CC(=C(C=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C(CN3CCC[C@@H]3C2)C4=CC(=C(C=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444567
Record name septicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42922-10-1
Record name septicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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